A Comprehensive Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose: Properties and Applications
A Comprehensive Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a pivotal synthetic intermediate in carbohydrate chemistry. Its structure, featuring benzyl ether protecting groups on all hydroxyl functionalities of the mannose core except for the anomeric position, renders it a versatile building block for the synthesis of complex oligosaccharides, glycoconjugates, and other mannose-containing molecules of biological significance.[1][2] The benzyl groups enhance the compound's stability and solubility in organic solvents, facilitating a wide range of chemical transformations.[3] This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and applications of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, tailored for professionals in research and drug development. This compound is instrumental in advancing glycoprotein research, vaccine development, and the creation of targeted therapeutics.[2]
Physicochemical Properties
The physicochemical properties of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₃₆O₆ | [4][5][6] |
| Molecular Weight | 540.65 g/mol | [4][5][7] |
| Appearance | Colourless Oil | [3] |
| Boiling Point | 240-245°C | [6] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), and Methanol (MeOH). Slightly soluble in Chloroform and Methanol. | [3][6] |
| Storage Conditions | Store at -20°C and protect from light for long-term storage (2+ years). For short-term storage, it can be kept at room temperature, desiccated. | [4][5] |
Experimental Protocols
General Synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose typically involves the benzylation of D-mannose. A representative protocol is the reaction of D-mannose with benzyl chloride in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.
A related procedure for the preparation of a similar tetra-O-benzylated glucopyranose involves the hydrolysis of octa-O-benzylsucrose.[8] This method uses hydrochloric acid in an organic solvent at elevated temperatures.[8]
Purification Protocol
Purification of the crude product is typically achieved by flash column chromatography on silica gel. The choice of eluent system depends on the polarity of the impurities, but a common system is a gradient of ethyl acetate in hexane. The fractions containing the desired product are combined and concentrated under reduced pressure to yield the purified 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a colorless oil.
General Protocol for Glycosylation using 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a Donor
2,3,4,6-Tetra-O-benzyl-D-mannopyranose can be converted into a glycosyl donor, such as a trichloroacetimidate, which can then be used in glycosylation reactions.
Activation Step: To a solution of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose and a suitable alcohol acceptor in an anhydrous solvent like dichloromethane, molecular sieves are added. The mixture is stirred under an inert atmosphere.
Glycosylation Reaction: A promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise at a low temperature (e.g., -15°C). The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched with a base, such as triethylamine or saturated sodium bicarbonate solution. The mixture is then filtered, and the filtrate is washed, dried, and concentrated. The resulting glycoside is purified by column chromatography.[9]
Applications in Research and Drug Development
2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a key player in the synthesis of biologically active molecules. Its applications include:
-
Synthesis of Complex Carbohydrates and Glycosides: It serves as a fundamental building block for the construction of oligosaccharides and glycans, which are involved in numerous biological processes.[2]
-
Drug Development: The ability to introduce mannose units into molecules makes this compound valuable for developing drug candidates with improved pharmacokinetic properties and for targeting specific biological pathways.[2]
-
Glycobiology Research: It is used to synthesize probes and standards for studying carbohydrate-protein interactions, which are crucial in immunology and cell signaling.[2]
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Vaccine Development: The synthesis of specific carbohydrate antigens, often involving mannose derivatives, is a key strategy in the development of modern vaccines.[2]
Visualizations
The following diagrams illustrate the role and chemical logic of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in synthetic chemistry.
Caption: Synthetic workflow using 2,3,4,6-Tetra-O-benzyl-D-mannopyranose.
Caption: Logical relationships of benzyl protecting groups in carbohydrate synthesis.
References
- 1. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study | MDPI [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. synthose.com [synthose.com]
- 4. goldbio.com [goldbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. synthose.com [synthose.com]
- 8. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 9. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
